molecular formula C11H11N3O2 B2440223 ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate CAS No. 1428929-49-0

ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate

Cat. No.: B2440223
CAS No.: 1428929-49-0
M. Wt: 217.228
InChI Key: GUYRMRNSBBYZAB-UHFFFAOYSA-N
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Description

Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl nicotinate with hydrazine hydrate to form the pyrazole ring, followed by further functionalization to introduce the pyridine ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Chemistry: In chemistry, ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it suitable for applications in electronics and photonics .

Comparison with Similar Compounds

  • Ethyl 6-(1H-pyrazol-1-yl)nicotinate
  • 1H-pyrazolo[3,4-b]pyridine derivatives
  • Pyrazoloquinolines

Comparison: Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with diverse applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

ethyl 6-pyrazol-1-ylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-5-10(12-8-9)14-7-3-6-13-14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYRMRNSBBYZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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